C.I. Disperse Red 19

Descripción general

Descripción

C.I. Disperse Red 19 is a synthetic dye belonging to the class of disperse dyes. These dyes are primarily used for dyeing synthetic fibers such as polyester, acetate, and polyamide. This compound is known for its vibrant red color and is widely used in the textile industry for dyeing fabrics. The compound is characterized by its chemical structure, which includes anthraquinone or azo groups, making it a polar molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

C.I. Disperse Red 19 can be synthesized through various chemical reactions involving anthraquinone or azo groups. The synthesis typically involves the reaction of aniline derivatives with nitrobenzene derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol, acetone, or benzene, and the process may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions in reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure the desired yield and purity of the dye. The final product is then purified through techniques such as crystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

C.I. Disperse Red 19 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the dye.

Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or zinc dust are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield amines .

Aplicaciones Científicas De Investigación

C.I. Disperse Red 19 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.

Biology: Employed in biological staining techniques to visualize cellular structures.

Medicine: Investigated for potential use in medical diagnostics and imaging.

Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks and coatings

Mecanismo De Acción

The mechanism of action of C.I. Disperse Red 19 involves its interaction with synthetic fibers. The dye molecules penetrate the fibers and are held in place by physical forces such as van der Waals forces and dipole interactions. This allows the dye to impart color to the fibers without forming chemical bonds. The molecular targets include the polymer chains of the synthetic fibers, and the pathways involved include diffusion and adsorption .

Comparación Con Compuestos Similares

C.I. Disperse Red 19 can be compared with other similar disperse dyes, such as:

C.I. Disperse Red 9: Another red dye derived from anthraquinone.

C.I. Disperse Red 11:

C.I. Disperse Red 60: Another anthraquinone dye with similar properties.

Uniqueness

This compound is unique due to its specific chemical structure, which provides excellent dyeing properties and stability. Its ability to produce vibrant red colors and its compatibility with various synthetic fibers make it a preferred choice in the textile industry .

Actividad Biológica

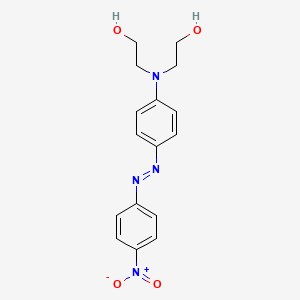

C.I. Disperse Red 19 (DR19) is a synthetic azo dye widely used in the textile industry for dyeing polyester and other synthetic fibers. Its chemical structure, , includes two hydroxyl groups that enhance its bonding capabilities and stability in various applications. Beyond its industrial use, DR19 has garnered attention for its biological activities and potential environmental impacts.

This compound is characterized by its vibrant red color and excellent lightfastness, making it suitable for high-performance applications. It is soluble in organic solvents such as ethanol and acetone, which facilitates its use in various formulations, including plastics and leather products. The dye's stability under heat and light is crucial for applications where exposure to these conditions is common .

Toxicological Concerns

Research indicates that this compound can cause allergic reactions upon skin contact, classified under the H317 warning label. The compound has been studied for its potential toxic effects on aquatic organisms, raising concerns about its environmental impact due to bioaccumulation in water bodies .

A study highlighted the interactions of azo dyes, including DR19, with biological systems, noting that they may undergo metabolic processes that lead to the formation of potentially harmful metabolites . The reduction of azo bonds by gut bacteria can produce amines, which have been associated with various health risks.

Case Studies

- Aquatic Toxicity : A study assessed the effects of azo dyes on aquatic life, revealing that exposure to this compound resulted in significant toxicity to fish species. The research suggested that the dye's persistence in water bodies poses a risk to aquatic ecosystems .

- Allergic Reactions : Clinical studies have documented cases of dermatitis among individuals exposed to textiles dyed with this compound. These findings underscore the need for careful handling and regulation of azo dyes in consumer products .

Comparative Analysis with Other Azo Dyes

To better understand the unique properties of this compound, a comparison with other similar azo dyes is provided:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| C.I. Disperse Red 1 | C₁₆H₁₈N₄O₃ | Lower solubility; primarily used for polyester; less stable than DR19. |

| C.I. Disperse Blue 56 | C₁₆H₁₉N₃O₄ | Used for similar applications; offers different hue; higher lightfastness compared to DR19. |

| C.I. Direct Red 28 | C₂₀H₂₂N₂O₄S | Water-soluble; used mainly in direct dyeing processes; differs significantly in application scope. |

This compound stands out due to its exceptional heat stability and lightfastness, making it particularly suitable for high-performance textile applications compared to other similar compounds .

Environmental Impact and Future Directions

The environmental implications of using this compound are significant, particularly concerning its persistence and toxicity in aquatic environments. Future research should focus on:

- Biodegradation Studies : Investigating how effectively this compound can be broken down by natural processes.

- Metabolite Analysis : Understanding the toxicological profiles of metabolites generated from DR19.

- Regulatory Measures : Developing guidelines to limit exposure and usage in consumer products.

Propiedades

IUPAC Name |

2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c21-11-9-19(10-12-22)15-5-1-13(2-6-15)17-18-14-3-7-16(8-4-14)20(23)24/h1-8,21-22H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDZRIQTRDZCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062613 | |

| Record name | C.I. Disperse Red 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2734-52-3 | |

| Record name | Disperse Red 19 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2734-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-((4-(2-(4-nitrophenyl)diazenyl)phenyl)imino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[[4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.